2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Medicinal chemistry HIV-1 NNRTI SAR

2-(2-((2,4-Dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921846-42-6) is a synthetic 2-thio-substituted imidazole derivative bearing a 2,4-dichlorobenzyl thioether, a 5-hydroxymethyl group, and an unsubstituted N1-acetamide side chain. The compound belongs to the broader class of imidazole thioacetanilide (ITA) analogues, a scaffold recognized for non-nucleoside HIV-1 reverse transcriptase (NNRTI) inhibition and cytokine-release modulation, as documented in primary patent literature and peer-reviewed medicinal chemistry studies.

Molecular Formula C13H13Cl2N3O2S
Molecular Weight 346.23
CAS No. 921846-42-6
Cat. No. B2815834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
CAS921846-42-6
Molecular FormulaC13H13Cl2N3O2S
Molecular Weight346.23
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CSC2=NC=C(N2CC(=O)N)CO
InChIInChI=1S/C13H13Cl2N3O2S/c14-9-2-1-8(11(15)3-9)7-21-13-17-4-10(6-19)18(13)5-12(16)20/h1-4,19H,5-7H2,(H2,16,20)
InChIKeyFJOLTMNGQVPUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((2,4-Dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921846-42-6): Procurement-Relevant Structural & Class Profile


2-(2-((2,4-Dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921846-42-6) is a synthetic 2-thio-substituted imidazole derivative bearing a 2,4-dichlorobenzyl thioether, a 5-hydroxymethyl group, and an unsubstituted N1-acetamide side chain . The compound belongs to the broader class of imidazole thioacetanilide (ITA) analogues, a scaffold recognized for non-nucleoside HIV-1 reverse transcriptase (NNRTI) inhibition and cytokine-release modulation, as documented in primary patent literature and peer-reviewed medicinal chemistry studies [1][2]. Its molecular formula is C₁₅H₁₅Cl₂N₃O₂S (MW 372.27 g/mol), and the presence of a primary amide, a hydroxymethyl handle, and a 2,4-dichlorobenzyl hydrophobic moiety distinguishes it structurally from the N-aryl acetamide congeners that dominate HIV-1 NNRTI research [1].

Why 2-(2-((2,4-Dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Cannot Be Replaced by Common Imidazole Thioacetanilide Analogs


Superficial structural similarity among 2-thio-substituted imidazole derivatives masks critical differences in hydrogen-bonding capacity, metabolic liability, and downstream synthetic utility that directly impact research or industrial outcomes. The imidazole thioacetanilide (ITA) series—exemplified by HIV-1 NNRTI leads 4a5 (EC₅₀ = 0.18 μM) and 4a2 (EC₅₀ = 0.20 μM)—derives its potency from a combination of a 2-arylthio moiety and an N-aryl acetamide terminus, where the N-aryl substituent is essential for RT-binding pocket complementarity [1]. Removing the N-aryl group to yield a primary acetamide (as in CAS 921846-42-6) eliminates the key pharmacophoric aryl ring, while the 5-hydroxymethyl substituent present in this compound is absent from the entire ITA anti-HIV series [1]. Similarly, 4-thio-substituted [(5-hydroxymethyl-1H-imidazol-4-yl)thio]acetic acids reported by Chornous et al. display antioxidant and antimicrobial activity that depends on a 4-thio (not 2-thio) connectivity and a free carboxylic acid terminus, both of which differ from the 2-thio-primary-acetamide architecture of the target compound [2]. These regioisomeric and functional-group permutations alter hydrogen-bond donor/acceptor profiles, LogP, polar surface area, and metabolic soft spots sufficiently that interchange without re-validation would confound SAR interpretation and compromise Hit-to-Lead progression [1][2].

Quantitative Differentiation Evidence for 2-(2-((2,4-Dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide vs. In-Class Comparators


Primary Acetamide vs. N-Aryl Acetamide: Hydrogen-Bond Donor Count and tPSA Differentiation

CAS 921846-42-6 possesses an unsubstituted primary acetamide (–CH₂–CONH₂) at N1, in contrast to the N-aryl acetamide terminus found in the most potent imidazole thioacetanilide (ITA) HIV-1 NNRTIs such as 4a5 (EC₅₀ = 0.18 μM) and 4a2 (EC₅₀ = 0.20 μM), which carry a 2,6-dimethylphenyl or 2-chloro-4-methylphenyl amide, respectively [1]. The primary amide adds one additional hydrogen-bond donor (HBD = 2 vs. HBD = 1) and reduces topological polar surface area (tPSA ≈ 110 Ų vs. ≈ 82 Ų for the N-aryl analogues), quantitatively altering the CNS MPO desirability score [1][2]. This shift predicts lower passive blood-brain barrier permeability but superior aqueous solubility and a distinct metabolic clearance profile (amide hydrolysis susceptibility vs. aromatic oxidation), making the compound a preferred negative-control or selectivity probe in CNS-excluded target campaigns [2].

Medicinal chemistry HIV-1 NNRTI SAR

5-Hydroxymethyl Substituent: Synthetic Handle and Metabolic Differentiation vs. N-Alkyl Analogues

The 5-hydroxymethyl group on the imidazole ring of CAS 921846-42-6 provides a chemically addressable primary alcohol handle that is absent in the N-cyclopropyl (CAS 921846-43-7) and N-cyclopentyl (CAS 921526-66-1) analogues of this scaffold, which share the 2,4-dichlorobenzylthio core but lack the hydroxymethyl moiety . In the [(5-hydroxymethyl-1H-imidazole-4-il)thio]acetic acid series studied by Chornous et al., the 5-hydroxymethyl group was shown to contribute to antioxidant activity; the most active compound, {[5-hydroxymethyl-1-(3-methylphenyl)-1Н-imidazole-4-il]thio}acetic acid, achieved antioxidant efficacy at 10⁻³ M comparable to the reference drug thiotriazolin at the same concentration [1]. While the target compound differs in regioisomeric connectivity (2-thio vs. 4-thio), the presence of the hydroxymethyl group furnishes a site for esterification, carbamate formation, or PEGylation that the N-alkyl analogues cannot offer, enabling pharmacokinetic tuning through standard medicinal chemistry transformations [1].

Synthetic chemistry Prodrug design Metabolic stability

2-Thio vs. 4-Thio Regioisomerism: Divergent Biological Activity Profiles in Imidazole Thioether Series

The target compound is a 2-thio-substituted imidazole, whereas the antioxidant/antimicrobial series reported by Chornous et al. (2014) consists of 4-thio-substituted [(5-hydroxymethyl-1H-imidazole-4-il)thio]acetic acid derivatives [1]. In the 4-thio series, the most active compound ({[5-hydroxymethyl-1-(3-methylphenyl)-1Н-imidazole-4-il]thio}acetic acid) demonstrated antioxidant activity at 10⁻³ M equal to thiotriazolin and showed moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations of 10⁻¹–10⁻³ M [1]. The 2-thio connectivity present in CAS 921846-42-6 positions the sulfur atom within the imidazole conjugation system differently, altering electron density at the imidazole nitrogens and modifying metal-chelating potential. In the HIV-1 NNRTI context, 2-thio-substituted imidazoles (ITA series) achieve RT inhibition (EC₅₀ = 0.18–2.05 μM), whereas the 4-thio analogues have not been evaluated for antiviral activity [2]. This regioisomeric divergence means that 2-thio and 4-thio imidazole thioethers are not interchangeable for target engagement studies.

Regioisomerism Antioxidant Antimicrobial

Free Primary Amine vs. Tertiary Amide: Synthetic Versatility and Peptide Coupling Potential

CAS 921846-42-6 features a free primary acetamide (–CONH₂) at N1, distinguishing it from the tertiary N-cyclopropyl-acetamide and N-cyclopentyl-acetamide analogues that dominate this chemical space . The primary amide can be chemoselectively dehydrated to a nitrile, hydrolyzed to a carboxylic acid, or coupled with amines via standard HATU/EDC protocols, enabling late-stage diversification that the N,N-disubstituted analogues cannot undergo without prior deprotection. In the ITA HIV-1 NNRTI series, the N-aryl substituent is critical for potency (4a5 EC₅₀ = 0.18 μM vs. unsubstituted lead L1 EC₅₀ = 2.053 μM, a >11-fold improvement), demonstrating that the amide substituent directly governs target affinity [1]. CAS 921846-42-6 therefore serves as a versatile synthetic intermediate that maintains the 2,4-dichlorobenzylthio-imidazole scaffold while offering maximum degrees of freedom for amide elaboration in SAR-by-catalog or parallel synthesis workflows .

Synthetic chemistry Fragment-based drug discovery Library synthesis

2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl Thioether: Halogen Substitution Pattern Effects on Conformation and Target Binding

The 2,4-dichlorobenzyl group in CAS 921846-42-6 provides a specific halogen substitution pattern that differs from the 3,4-dichlorobenzyl analogues commercially available in the same thioether-imidazole family [1]. The ortho-chlorine (2-position) creates steric hindrance that restricts rotational freedom of the benzyl-thioether bond, biasing the conformational ensemble toward a more defined geometry compared to the 3,4-dichlorobenzyl isomer. In the ITA HIV-1 NNRTI series, the 2,4-dichlorobenzylthio motif is a conserved feature associated with sub-micromolar antiviral potency (EC₅₀ values of 0.18–0.20 μM for optimized leads 4a5 and 4a2), whereas the 3,4-dichlorobenzyl variant appears primarily in synthetic intermediates and has not demonstrated equivalent antiviral activity in peer-reviewed SAR studies [2]. This substitution-pattern specificity is consistent with the halogen-bonding requirements of the HIV-1 RT allosteric pocket, where ortho-chlorine engagement contributes to inhibitor stabilization [2].

Halogen bonding Conformational analysis Structure-activity relationship

Priority Application Scenarios for 2-(2-((2,4-Dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS 921846-42-6)


HIV-1 NNRTI Hit Expansion and Scaffold Hopping: Primary Amide as a Diversity Point

In HIV-1 reverse transcriptase inhibitor programs, CAS 921846-42-6 serves as a strategically unsubstituted scaffold that retains the 2,4-dichlorobenzylthio-imidazole core—a privileged motif associated with sub-micromolar antiviral EC₅₀ values (0.18–0.20 μM for optimized ITA leads 4a5 and 4a2)—while offering a free primary acetamide for systematic N-derivatization [1]. The >11-fold potency gain observed upon introduction of an N-aryl group in the ITA series (L1 EC₅₀ = 2.053 μM vs. 4a5 EC₅₀ = 0.18 μM) provides a quantitative benchmark for the synthetic value of elaborating the acetamide terminus, positioning CAS 921846-42-6 as an ideal starting material for parallel amide library synthesis aimed at recapitulating or exceeding this potency window [1].

Peripherally Restricted Tool Compound Design: HBD and tPSA-Driven CNS Exclusion

For target engagement studies where blood-brain barrier penetration must be minimized (e.g., peripheral inflammatory targets, gastrointestinal indications), the elevated hydrogen-bond donor count (HBD = 2) and topological polar surface area (tPSA ≈ 110 Ų) of CAS 921846-42-6—driven by its primary amide and 5-hydroxymethyl groups—predict significantly lower CNS permeability compared to the N-aryl ITA analogues (HBD = 1, tPSA ≈ 82 Ų) [1][2]. This property profile aligns with the CNS MPO desirability framework, where tPSA values above 90 Ų and HBD counts above 1 are associated with reduced passive brain exposure [2]. The compound therefore serves as a scaffold for designing peripherally selective imidazole thioether-based inhibitors.

Prodrug and Bioconjugate Synthesis: Hydroxymethyl Handle for Pharmacokinetic Optimization

The 5-hydroxymethyl substituent provides a chemical handle for esterification, carbamate formation, or PEGylation that is absent in the N-cyclopropyl and N-cyclopentyl analogues of this scaffold [1]. In the structurally related 4-thio imidazole series, the presence of the 5-hydroxymethyl group contributed to antioxidant activity at 10⁻³ M equivalent to thiotriazolin, demonstrating the functional relevance of this substituent [2]. CAS 921846-42-6 can therefore be prioritized in medicinal chemistry campaigns requiring reversible masking of the alcohol (e.g., phosphate ester prodrugs for solubility enhancement) or conjugation to targeting moieties, strategies unavailable to the des-hydroxymethyl N-alkyl analogues.

Antioxidant and Antimicrobial Screening: Regioisomer-Dependent Activity Profiling

The 2-thio connectivity of CAS 921846-42-6 distinguishes it from the 4-thio [(5-hydroxymethyl-1H-imidazole-4-il)thio]acetic acid series, which demonstrated antioxidant activity equal to thiotriazolin at 10⁻³ M and moderate antimicrobial effects against S. aureus and E. coli at 10⁻¹–10⁻³ M [1]. For groups screening imidazole thioether libraries against oxidative stress or microbial targets, procuring the 2-thio regioisomer enables direct head-to-head comparison with the validated 4-thio series, allowing determination of whether 2-thio connectivity enhances, diminishes, or redirects biological activity—a question that cannot be answered using only the 4-thio or N-alkyl analogues [1][2].

Quote Request

Request a Quote for 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.